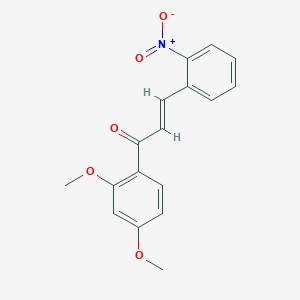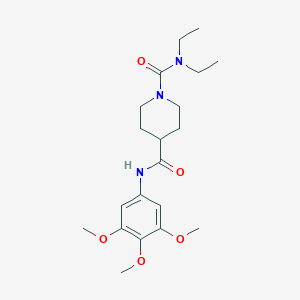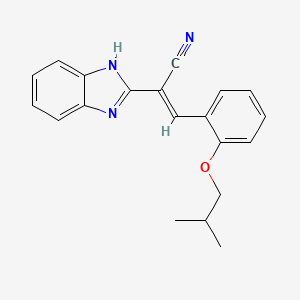![molecular formula C14H20N2O3S B5313823 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide, also known as AMS, is a chemical compound with a molecular formula of C14H20N2O3S. It is a white crystalline powder that is commonly used in scientific research applications. AMS is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells.
Wissenschaftliche Forschungsanwendungen
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX, which is involved in the regulation of pH in tumor microenvironments. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been studied for its potential as a diagnostic tool for cancer imaging, as CA IX is overexpressed in many types of cancer cells.
Wirkmechanismus
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has been shown to decrease tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide in lab experiments is its selectivity for CA IX, which allows for specific targeting of cancer cells. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the development of new formulations of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide as a diagnostic tool for cancer imaging and as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with allylamine and isopropyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The final product is obtained by recrystallization and purification.
Eigenschaften
IUPAC Name |
2-methyl-N-propan-2-yl-5-(prop-2-enylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-8-15-20(18,19)12-7-6-11(4)13(9-12)14(17)16-10(2)3/h5-7,9-10,15H,1,8H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPFWFGCXEQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)